molecular formula C22H30N4O4S B14850233 (2S,4R)-1-(L-Valyl)-4-hydroxy-N-((R)-2-hydroxy-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

(2S,4R)-1-(L-Valyl)-4-hydroxy-N-((R)-2-hydroxy-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

Cat. No.: B14850233
M. Wt: 446.6 g/mol
InChI Key: BPXCWTRKSGQLQQ-XWSJACJDSA-N
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Description

(2S,4R)-1-(L-Valyl)-4-hydroxy-N-(®-2-hydroxy-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a valine residue, and a thiazole moiety. Its unique configuration and functional groups make it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(L-Valyl)-4-hydroxy-N-(®-2-hydroxy-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of functional groups, followed by the formation of the pyrrolidine ring. Subsequent steps include the introduction of the valine residue and the thiazole moiety. The final product is obtained through deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(L-Valyl)-4-hydroxy-N-(®-2-hydroxy-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,4R)-1-(L-Valyl)-4-hydroxy-N-(®-2-hydroxy-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(L-Valyl)-4-hydroxy-N-(®-2-hydroxy-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-(L-Valyl)-4-hydroxy-N-(®-2-hydroxy-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide shares similarities with other compounds containing pyrrolidine rings, valine residues, and thiazole moieties.

Uniqueness

The uniqueness of this compound lies in its specific configuration and combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H30N4O4S

Molecular Weight

446.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H30N4O4S/c1-12(2)19(23)22(30)26-9-16(28)8-18(26)21(29)25-17(10-27)14-4-6-15(7-5-14)20-13(3)24-11-31-20/h4-7,11-12,16-19,27-28H,8-10,23H2,1-3H3,(H,25,29)/t16-,17+,18+,19+/m1/s1

InChI Key

BPXCWTRKSGQLQQ-XWSJACJDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CO)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(CO)NC(=O)C3CC(CN3C(=O)C(C(C)C)N)O

Origin of Product

United States

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